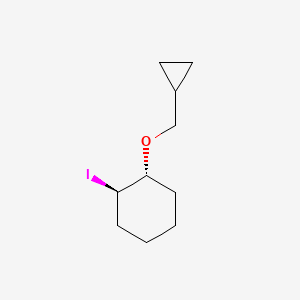![molecular formula C11H16ClNO B13490657 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of cyclopropane, featuring a methoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine structure
Métodos De Preparación
The synthesis of 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxybenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction between methoxybenzyl chloride and cyclopropanamine is carried out under controlled conditions, often in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the methoxy group on the phenyl ring.
(1-Cyclopropyl-ethyl)-(2-methoxy-phenyl)-amine hydrochloride: This compound features a different substitution pattern on the cyclopropane ring.
1-Methylcyclopropanamine hydrochloride: This compound lacks the methoxy and phenyl groups, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
1-[methoxy(phenyl)methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10(11(12)7-8-11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H |
Clave InChI |
UBMSYUOYBFHSHQ-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)C2(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


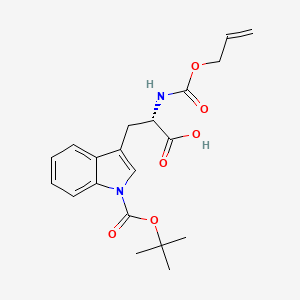
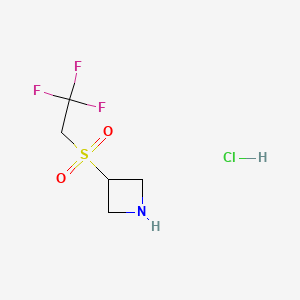
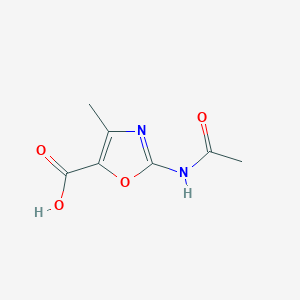
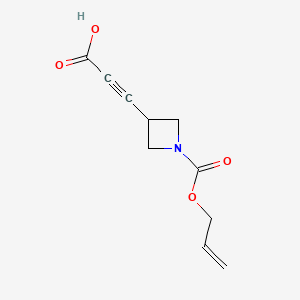
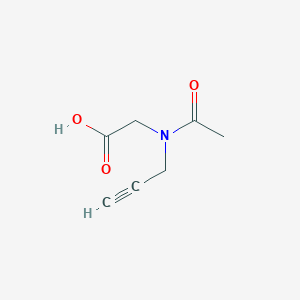
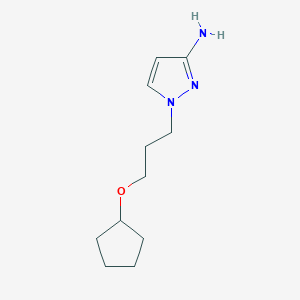

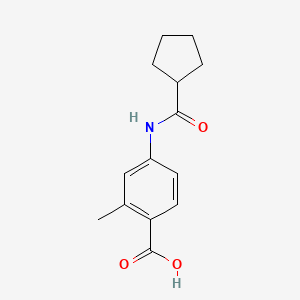
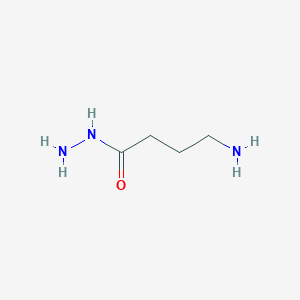
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)


